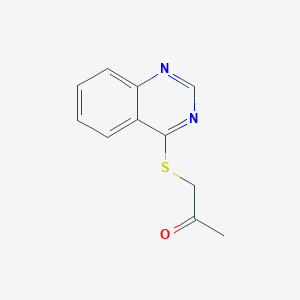

1-(Quinazolin-4-ylsulfanyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-quinazolin-4-ylsulfanylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-8(14)6-15-11-9-4-2-3-5-10(9)12-7-13-11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBENZRYYRGWNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of "1-(Quinazolin-4-ylsulfanyl)propan-2-one" are predicted to show characteristic signals corresponding to the quinazoline (B50416) ring and the propan-2-one side chain. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the neighboring atoms and functional groups.

The protons on the quinazoline ring are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 9.5 ppm. The proton at position 2 of the quinazoline ring (Qu-2-H) is anticipated to be the most downfield-shifted due to the influence of the two adjacent nitrogen atoms, with an expected chemical shift around δ 9.0-9.5 ppm. nih.govrsc.org The protons of the benzene (B151609) portion of the quinazoline ring would likely resonate as multiplets in the range of δ 7.5-8.5 ppm. rsc.org

The protons of the propan-2-one moiety would appear in the aliphatic region. The methylene (B1212753) protons (–S–CH₂–) adjacent to the sulfur atom are expected to resonate at approximately δ 3.8-4.4 ppm, appearing as a singlet. nih.gov The methyl protons (–C(=O)CH₃) of the ketone group would also produce a singlet, typically found further upfield, around δ 2.2-2.5 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the ketone is a key diagnostic signal, expected to appear significantly downfield at around δ 200-210 ppm. wikipedia.org The carbons of the quinazoline ring would have signals in the aromatic region (δ 110-165 ppm). rsc.orgjst.vn The C4 carbon, to which the sulfur atom is attached, would likely be found around δ 160 ppm. The methylene carbon (–S–CH₂–) is predicted to be in the range of δ 30-40 ppm, while the methyl carbon (–C(=O)CH₃) would be observed at approximately δ 25-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Qu-2-H | 9.0 - 9.5 (s) | 160 - 162 |

| Quinazoline Ar-H | 7.5 - 8.5 (m) | 110 - 155 |

| -S-CH₂- | 3.8 - 4.4 (s) | 30 - 40 |

| -C(=O)CH₃ | 2.2 - 2.5 (s) | 25 - 30 |

| C=O | - | 200 - 210 |

| Quinazoline C4-S | - | ~160 |

Note: s = singlet, m = multiplet. These are predicted values based on typical chemical shifts for similar functional groups and structures.

To confirm the assignments from one-dimensional NMR and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would confirm the coupling between the aromatic protons on the quinazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon assignments for the methylene and methyl groups, as well as the protons on the quinazoline ring with their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While there is no stereochemistry to be determined in this molecule, NOESY could help to confirm the connectivity by showing through-space interactions between, for example, the methylene protons and protons on the quinazoline ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing information about its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like "this compound." In positive ion mode, the compound would be expected to be detected as the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₀N₂OS, the expected mass for the protonated molecule would be approximately m/z 219.06.

HRMS provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For "this compound" (C₁₁H₁₀N₂OS), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. This comparison would either confirm or refute the proposed molecular formula with a high degree of confidence, typically with an error of less than 5 ppm. tandfonline.com The fragmentation pattern observed in tandem MS/MS experiments can provide further structural information. Common fragmentation pathways for quinazoline derivatives may involve the cleavage of the side chain or fragmentation of the quinazoline ring itself. soton.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

For "this compound," the IR spectrum would be expected to show a strong and characteristic absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1700-1725 cm⁻¹. wikipedia.orgorgchemboulder.com The spectrum would also display characteristic bands for the quinazoline ring. These include C=N stretching vibrations around 1610-1630 cm⁻¹ and C=C stretching vibrations within the aromatic system in the range of 1470-1600 cm⁻¹. nih.govresearchgate.net The C-S stretching vibration is typically weaker and appears in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule would also be present. nih.gov

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1700 - 1725 |

| C=N (Quinazoline) | 1610 - 1630 |

| C=C (Aromatic) | 1470 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-S | 600 - 800 |

Note: These are predicted values based on typical IR frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule and providing insights into its system of conjugation. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of quinazoline derivatives typically displays two main absorption bands. mdpi.com The first, appearing at shorter wavelengths (around 240–300 nm), is attributed to π → π* transitions within the aromatic quinazoline ring system. mdpi.com A second, longer-wavelength band (approximately 310–425 nm) is generally assigned to n → π* transitions, involving the non-bonding electrons of the nitrogen atoms in the quinazoline ring. mdpi.comnih.gov

The presence of the thioether linkage and the propan-2-one substituent at the 4-position of the quinazoline ring in this compound is expected to influence the position and intensity of these absorption maxima (λmax). The sulfur atom of the thioether group can participate in the conjugated system, potentially causing a bathochromic (red) shift of the π → π* and n → π* transitions compared to the parent quinazoline.

| Compound Type | Solvent | λmax (nm) for π → π* Transition | λmax (nm) for n → π* Transition | Reference |

|---|---|---|---|---|

| Quinazoline Derivatives | Acetonitrile (B52724) | 240–300 | 310–425 | mdpi.com |

| Quinazolinone Derivatives | DMSO | 210-285 | 285-320 | nih.gov |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions.

For instance, in the case of this compound, the thioether linkage introduces a degree of flexibility. The orientation of the propan-2-one group relative to the quinazoline ring system would be a key conformational feature. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance while potentially allowing for favorable intramolecular interactions.

| Parameter | Description | Expected Finding for this compound (based on analogs) |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | Commonly monoclinic or triclinic for such organic molecules. |

| Space Group | The specific symmetry group of the crystal. | Centrosymmetric space groups are frequently observed. |

| Molecular Conformation | The spatial arrangement of atoms. | A non-planar overall structure with a planar quinazoline core. |

| Intermolecular Interactions | Non-covalent forces holding the molecules together in the crystal. | Potential for π-π stacking of the quinazoline rings and other van der Waals forces. |

This table outlines expected crystallographic parameters for this compound based on the analysis of related quinazoline structures, as specific experimental data for the target compound is not available.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS, TLC)

Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of synthetic compounds like this compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable mobile phase is selected to achieve good separation between the starting materials, the desired product, and any byproducts. For quinazoline derivatives, a mixture of a non-polar solvent like toluene (B28343) and a polar solvent such as methanol (B129727) is often effective. researchgate.net The compound spots are typically visualized under UV light.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of purity and for the preparative isolation of the target compound. A reversed-phase C18 column is commonly used for the separation of quinazoline derivatives, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. researchgate.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While derivatization may sometimes be necessary for less volatile compounds, GC-MS can provide information on the purity of a sample and, through the fragmentation pattern of the molecular ion, can help to confirm the structure of the compound. The fragmentation of the quinazoline core and the side chain would yield characteristic ions that can be used for structural elucidation. Common fragmentation patterns for related heterocyclic compounds often involve the loss of small, stable molecules or radicals.

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Detection Method | Application |

|---|---|---|---|---|

| TLC | Silica (B1680970) Gel | Toluene:Methanol (e.g., 2:1) | UV light (254 nm) | Reaction monitoring, preliminary purity check |

| HPLC | Reversed-phase C18 | Acetonitrile/Methanol and water/buffer | UV detector | Purity assessment, quantitative analysis, isolation |

| GC-MS | Capillary column (e.g., DB-5) | Helium (carrier gas) | Mass Spectrometer | Purity assessment, structural confirmation via fragmentation |

This table summarizes common chromatographic methods and conditions used for the analysis of quinazoline derivatives. Specific parameters for this compound would require experimental determination.

Computational Chemistry and in Silico Investigations of 1 Quinazolin 4 Ylsulfanyl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the ground state geometries, electron distribution, and orbital energies, which are crucial for understanding a molecule's chemical behavior.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, while blue regions indicate positive electrostatic potential, suggesting electrophilic reactivity.

For 1-(Quinazolin-4-ylsulfanyl)propan-2-one, the MEP surface is expected to show regions of high electron density (negative potential) around the nitrogen atoms of the quinazoline (B50416) ring and the oxygen atom of the carbonyl group in the propan-2-one moiety. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the quinazoline ring and the methyl groups would exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions. The sulfur atom in the thioether linkage can also influence the MEP, potentially creating a region of slight negative potential. Understanding the MEP surface is critical for predicting how the molecule might interact with biological targets, such as the active site of an enzyme. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

In quinazoline derivatives, the HOMO and LUMO are typically distributed over the aromatic ring system. For this compound, the HOMO is likely to have significant contributions from the quinazoline ring and the sulfur atom of the thioether group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, is expected to be localized primarily on the quinazoline ring, which can accept electrons. The presence of the electron-withdrawing carbonyl group in the side chain could lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

| Parameter | Description | Expected Value Range for Quinazoline Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 eV |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For this compound, the flexible thioether-propanone side chain allows for multiple conformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While conformational analysis provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in water or a lipid bilayer).

For this compound, an MD simulation would illustrate the flexibility of the side chain and the movements of the quinazoline core. nih.govmdpi.com This can help in understanding the range of conformations the molecule can adopt under physiological conditions. MD simulations are particularly useful for studying how a ligand adapts its conformation upon binding to a protein, a phenomenon known as "induced fit". By simulating the molecule in a solvent, one can also study its interactions with water molecules and its solvation properties, which are important for its pharmacokinetic profile. The stability of different conformations and the transitions between them can be analyzed from the MD trajectory, providing a more realistic picture of the molecule's dynamic nature. rsc.org

Homology Modeling and Protein Structure Prediction for Target Interaction Hypothesis Generation

A key application of in silico methods in drug discovery is the identification of potential biological targets for a given compound. When the experimental structure of a target protein is not available, homology modeling can be used to build a three-dimensional model of the protein based on the known structure of a homologous protein (a template).

Computational Tools for Virtual Screening and Rational Design of Research Probes

Computational tools are indispensable in modern drug discovery for the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. This process, known as virtual screening, along with rational design, helps to focus laboratory efforts on molecules with the highest probability of success. For compounds like this compound, these methods are crucial for hypothesizing biological activity and designing targeted research probes.

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. These techniques, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. benthamdirect.comfrontiersin.orgnih.gov For instance, a 3D-QSAR model developed from a set of known active quinazoline derivatives can predict the activity of new or untested compounds. benthamdirect.comfrontiersin.orgmdpi.com

Structure-based virtual screening, however, is utilized when the 3D structure of the target protein is available. This approach involves docking a library of compounds into the protein's binding site to predict their binding orientation and affinity. researchgate.netderpharmachemica.comnih.gov A typical workflow involves several stages, starting with the creation of a compound library, followed by filtering based on physicochemical properties and pharmacokinetic predictions, and culminating in molecular docking.

A variety of specialized software suites are used to perform these computational tasks. Programs like Schrodinger Maestro (with modules like Glide for docking and QikProp for ADMET prediction), Molegro Virtual Docker, AutoDock, and PyRX are frequently cited in the study of quinazoline derivatives. tandfonline.comkemdikbud.go.idlums.ac.ircurrentscience.info These tools allow researchers to perform high-throughput screening of thousands of molecules against a specific biological target, such as Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based compounds. derpharmachemica.comresearchgate.netresearchgate.netumi.ac.id

The process of rational design uses the insights gained from virtual screening and molecular modeling to guide the synthesis of new derivatives with improved potency and selectivity. nih.govresearchgate.net By analyzing how parent quinazoline compounds interact with their targets, chemists can make targeted modifications to the molecular structure to enhance these interactions, leading to the development of more effective research probes and potential therapeutic agents. nih.govmdpi.com

Table 1: Illustrative Workflow for Structure-Based Virtual Screening

| Step | Description | Computational Tools/Methods Employed | Objective |

|---|---|---|---|

| 1. Target Preparation | Retrieving and preparing the 3D structure of the target protein (e.g., EGFR) from a database like the Protein Data Bank (PDB). This involves removing water molecules, adding hydrogen atoms, and assigning charges. | Schrodinger's Protein Preparation Wizard, UCSF Chimera | To ensure the protein structure is ready and accurate for docking simulations. |

| 2. Ligand Library Compilation | Assembling a database of compounds, such as quinazoline derivatives, for screening. Structures are typically converted to 3D and minimized energetically. | ChemDraw, Chem3D, OpenBabel | To create a diverse set of molecules to test against the target. |

| 3. ADMET & Druglikeness Filtering | Screening the ligand library for compounds with favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and adherence to criteria like Lipinski's Rule of Five. tandfonline.comnih.gov | QikProp, admetSAR, SwissADME tandfonline.comresearchgate.netnih.govnih.gov | To eliminate compounds with poor pharmacokinetic profiles early in the process. |

| 4. Molecular Docking | Docking the filtered ligands into the active site of the prepared protein target to predict binding poses and scores. | Glide, AutoDock, Molegro Virtual Docker (MVD) kemdikbud.go.idlums.ac.irunair.ac.id | To identify compounds that are likely to bind to the target and to rank them by predicted affinity. |

| 5. Post-Docking Analysis | Analyzing the top-scoring compounds (hits) to understand their binding interactions with the protein's amino acid residues. | DS Visualizer, LigPlot, PyMOL | To select the most promising candidates for further study and to inform the rational design of new derivatives. |

Prediction of Binding Affinities and Interaction Hotspots via Ligand-Protein Docking Algorithms

Ligand-protein docking is a powerful computational method used to predict how a small molecule, such as this compound, binds to a specific protein target. nih.gov The algorithm samples numerous possible orientations and conformations of the ligand within the protein's active site and uses a scoring function to estimate the binding affinity for each pose. derpharmachemica.comnih.gov This affinity is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value typically indicates a stronger and more stable interaction. lums.ac.ir

Studies on various quinazoline derivatives have successfully used docking to predict their binding modes with numerous cancer-related targets like EGFR, PARP1, STAT3, and various kinases. tandfonline.comtandfonline.comnih.govbwise.kr These simulations provide detailed, atom-level insights into the intermolecular interactions that stabilize the ligand-protein complex. Key interactions frequently observed for quinazoline inhibitors include:

Hydrogen Bonds: Crucial for anchoring the ligand in the correct orientation. For example, the nitrogen atoms of the quinazoline ring are often seen forming hydrogen bonds with key residues in the hinge region of kinase domains, such as Met793 in EGFR. japsonline.com

Hydrophobic Interactions: Formed between nonpolar parts of the ligand and hydrophobic pockets in the active site, contributing significantly to binding affinity.

Pi-Alkyl and Pi-Pi Stacking: Interactions involving the aromatic rings of the quinazoline core with specific amino acid side chains.

This detailed interaction mapping allows for the identification of "interaction hotspots." These are specific amino acid residues within the binding site that contribute disproportionately to the binding energy. plos.org Targeting these hotspots is a key strategy in drug design. By understanding the key residues that a class of compounds interacts with, new derivatives can be designed to optimize these interactions, thereby increasing potency and selectivity. benthamdirect.comjapsonline.com For example, docking studies might reveal that a specific substitution on the quinazoline ring of a compound leads to a favorable interaction with a key hotspot residue, guiding further chemical synthesis. bwise.kr

To refine the predictions from docking, molecular dynamics (MD) simulations are often employed. abap.co.in MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more dynamic picture of the interaction and helping to assess the stability of the predicted binding pose. frontiersin.orgtandfonline.comtandfonline.com

Table 2: Representative Docking Results of Quinazoline Derivatives Against EGFR Kinase Domain (PDB: 1M17) This table presents illustrative data synthesized from multiple studies on quinazoline derivatives to demonstrate typical docking outcomes. Specific values are hypothetical.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hotspots) | Types of Interactions Observed |

|---|---|---|---|

| Erlotinib (Reference) | -8.9 | Met793, Lys745, Thr790, Leu718 | Hydrogen Bond, Hydrophobic, Pi-Alkyl |

| Derivative A | -9.5 | Met793, Leu844, Cys797, Ala743 | Hydrogen Bond, Hydrophobic |

| Derivative B | -8.2 | Met793, Asp855, Lys745 | Hydrogen Bond, Electrostatic |

| Derivative C | -10.1 | Met793, Thr790, Gly796, Leu718, Val726 | Hydrogen Bond, Hydrophobic, Pi-Alkyl |

| Derivative D | -7.8 | Lys745, Thr854 | Hydrogen Bond |

Investigation of Molecular Interactions and Biochemical Mechanisms

Protein-Ligand Binding Studies Using Biophysical Techniques

Fluorescence Spectroscopy and Quenching Assays for Binding Assessment

While the broader class of quinazoline-containing compounds has been the subject of extensive research, leading to the development of various therapeutic agents, specific data for 1-(Quinazolin-4-ylsulfanyl)propan-2-one is not publicly available. Searches for its synthesis, biological activity, and biophysical characterization did not yield any relevant scholarly articles, patents, or database entries that would provide the necessary data to populate the requested sections.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or an analysis of the biochemical mechanisms of this compound as requested. The absence of such information in the public domain prevents the creation of a scientifically accurate and informative article focused solely on this compound.

Mechanistic Elucidation of Biochemical Pathway Modulation

Comprehensive searches of scientific literature and biomedical databases have revealed a significant lack of specific research into the mechanistic details of this compound. While the broader class of quinazoline-containing compounds has been the subject of extensive investigation, studies focusing specifically on the biochemical pathway modulation by this particular molecule are not publicly available. The quinazoline (B50416) scaffold is known to be a versatile pharmacophore, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. ccsenet.orgsemanticscholar.org However, the specific effects of the 4-ylsulfanyl)propan-2-one substitution on the quinazoline core remain uncharacterized in the existing literature.

Cell-Free System Studies for Direct Target Engagement

There is currently no published research detailing cell-free system studies conducted to identify the direct molecular targets of this compound. Such studies are crucial for understanding the primary mechanism of action of a compound, as they allow for the assessment of direct binding to purified proteins or other macromolecules in a controlled environment, free from the complexities of a cellular context. While related quinazoline derivatives have been shown to target enzymes such as EGFR (Epidermal Growth Factor Receptor) and DNA gyrase, it cannot be assumed that this compound interacts with the same targets. dntb.gov.ua Without specific experimental data, any discussion of its direct target engagement would be purely speculative.

Investigation of Downstream Signaling Pathway Modulation in vitro

Similarly, there is a lack of available data from in vitro studies investigating the modulation of downstream signaling pathways by this compound. Research on other quinazoline-based molecules has demonstrated effects on various signaling cascades, but these findings are highly dependent on the specific substitution patterns of the quinazoline ring. semanticscholar.org Determining which, if any, signaling pathways are affected by this compound would require dedicated cell-based assays, which have not been reported in the accessible scientific literature.

Investigation of Selectivity Profiles Against Related Biological Targets to Understand Specificity

No studies have been published that delineate the selectivity profile of this compound against a panel of related biological targets. Establishing the selectivity of a compound is a critical step in drug discovery and chemical biology, as it provides insights into its potential for off-target effects and helps to elucidate its specific mechanism of action. The development of such a profile would necessitate screening this compound against a range of related enzymes, receptors, or other proteins, for which no data is currently available.

Structure Activity Relationship Sar and Design Principles for Quinazolin 4 Ylsulfanyl Scaffolds

Systematic Structural Modifications of the Quinazoline (B50416) Ring System and Their Impact on Molecular Interactions

The quinazoline ring system offers multiple positions for structural modification, each having a distinct potential to influence the compound's interaction with biological targets. SAR studies on various quinazoline derivatives reveal that substitutions on the fused benzene (B151609) ring (positions 5, 6, 7, and 8) and at the C2-position are critical for modulating activity and selectivity. researchgate.net

Positions 6 and 7: These positions are frequently targeted for modification. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or morpholinoalkoxy groups, at positions 6 and 7 has been shown to increase the activity of certain quinazoline derivatives. mdpi.com Specifically, in a series of 4-(furan-2-yl)quinazolin-2-amine derivatives, the placement of a methyl group at the C7-position resulted in a higher binding affinity for the A₂A adenosine (B11128) receptor compared to its C6-substituted counterpart. nih.gov This suggests that the electronic and steric properties of substituents at these positions can fine-tune the molecule's fit and interactions within a target's binding pocket.

Nitrogen Atoms (N1 and N3): The nitrogen atoms within the pyrimidine (B1678525) ring are crucial for molecular interactions, often acting as hydrogen bond acceptors. For instance, the N3 atom of the quinazoline ring was found to be essential for recognition by the A₂B adenosine receptor. nih.gov The ability of N1 and N3 to form hydrogen bonds is a key factor in the binding of many quinazoline-based inhibitors to their target kinases.

The table below summarizes the general impact of substitutions on the quinazoline ring, based on findings from related quinazoline scaffolds.

| Position of Substitution | Type of Substituent | General Impact on Molecular Interactions | Reference(s) |

| C2 | Aryl, Naphthyl Groups | Influences overall molecular shape and potential for π-stacking interactions. | mdpi.com |

| C6 | Electron-donating groups (e.g., -OCH₃) | Can increase biological activity. | mdpi.com |

| C7 | Electron-donating groups (e.g., -OCH₃, -CH₃) | Can enhance binding affinity, sometimes more effectively than C6 substitution. | mdpi.comnih.gov |

| N3 | Unsubstituted | Essential for hydrogen bonding and recognition by certain receptors. | nih.gov |

Variation of the Sulfanyl (B85325) Linker and Its Influence on Binding Efficacy and Selectivity

The sulfanyl (thioether) linker in 1-(Quinazolin-4-ylsulfanyl)propan-2-one is a critical component that dictates the orientation and flexibility of the propan-2-one moiety relative to the quinazoline core. The nature of this linker can significantly affect binding efficacy and selectivity.

Research on related scaffolds has shown that replacing other types of linkers with a thioether can be a viable strategy. For instance, quinazoline derivatives incorporating a 1,2,4-triazole (B32235) thioether moiety have been synthesized to explore their biological activities. mdpi.com In other studies, replacing an amide linker with a thioamide was found to dramatically increase inhibitory potency, a change attributed to the favorable hydrogen-bonding interactions involving the thioamide group. researchgate.net While not a simple thioether, this highlights the importance of the sulfur atom in mediating molecular interactions.

The length and flexibility of the linker are also determining factors. Studies on other quinazoline derivatives have shown that a longer linker chain between the quinazoline core and a terminal moiety can be favorable for inhibitory activity, as it may allow for the formation of additional stabilizing interactions within the binding site. nih.gov The thioether bond provides a certain degree of rotational freedom, allowing the attached propan-2-one group to adopt an optimal conformation for binding. Altering the linker, for example, by introducing rigidity or extending its length, would be a key strategy in rationally designing analogues with improved binding characteristics.

Derivatization of the Propan-2-one Moiety: Impact on Binding and Functional Activity

The propan-2-one moiety provides a reactive carbonyl group and a terminal methyl group, both of which are amenable to derivatization. This part of the molecule is critical as it can engage in key interactions within a target's active site or serve as a chemical handle for attaching other functional groups.

While specific SAR studies on the derivatization of the propan-2-one group in the context of this compound are not extensively detailed in the available literature, principles from medicinal chemistry can be applied.

The Carbonyl Group: The ketone's carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding pocket. Modifications that alter the electronic nature or steric accessibility of this group would likely have a profound impact on binding affinity.

The Terminal Methyl Group: This group can be replaced with a variety of other substituents to probe for additional interactions. For example, replacing it with larger, more complex structures is a common strategy for exploring the topology of a binding site. In a relevant study, the thio-linker at the C4 position was used to attach a much larger chalcone (B49325) moiety, demonstrating that this position can accommodate significant steric bulk, which in turn modulates biological activity. nih.gov This suggests that derivatizing the propan-2-one end of the molecule could similarly lead to analogues with altered functional activity.

Further research focusing on the systematic modification of the propan-2-one moiety is necessary to fully elucidate its role in the SAR of this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Research Probes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijprajournal.com This approach is invaluable for predicting the activity of novel compounds and guiding the design of more potent and selective research probes.

For scaffolds related to this compound, 3D-QSAR studies have been successfully employed. In one study focusing on a series of 4-thioquinazoline derivatives, a Comparative Molecular Field Analysis (CoMFA) model was developed to analyze the SAR of their antiviral activity. nih.govnih.govresearchgate.net The resulting model demonstrated strong predictive capability, which is essential for the reliable design of new analogues. nih.govresearchgate.net

The statistical significance of a QSAR model is determined by several parameters:

q² (cross-validated correlation coefficient): A measure of the internal predictive ability of the model.

r² (non-cross-validated correlation coefficient): A measure of the model's ability to fit the data.

A robust and predictive CoMFA model was established for the 4-thioquinazoline derivatives, with the following statistical parameters:

| QSAR Model | Parameter | Value | Significance | Reference(s) |

| CoMFA | q² | 0.674 | Good internal predictive ability | nih.govnih.govresearchgate.net |

| CoMFA | r² | 0.993 | Excellent goodness of fit | nih.govnih.govresearchgate.net |

Such models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are predicted to either increase or decrease biological activity. Researchers can use these maps to rationally design new compounds by adding or removing functional groups in favorable or unfavorable regions, respectively, thereby accelerating the discovery of potent research probes.

Rational Design of Analogues for Enhanced Potency or Specificity in Research Applications

Rational design combines the insights gained from SAR and QSAR studies to create novel analogues with improved characteristics, such as enhanced potency, greater selectivity for a specific target, or better physicochemical properties. nih.gov The design process for new quinazolin-4-ylsulfanyl analogues would involve several strategic considerations.

Fragment-Based and Hybrid Design: One approach involves combining the quinazoline-4-ylsulfanyl scaffold with pharmacophores from other known active compounds. For example, researchers have designed hybrids of quinazolin-4-one and chalcone to create potent EGFR inhibitors. researchgate.net This strategy could be applied by attaching different bioactive fragments to the propan-2-one moiety or the quinazoline ring.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's activity or pharmacokinetic profile. For instance, to enhance the selectivity of quinazoline derivatives for the HER2 kinase over EGFR, a quinoline (B57606) moiety was replaced with an isoquinoline, resulting in a significant improvement in selectivity and cellular activity. rsc.org

Structure-Guided Design using QSAR and Docking: Leveraging the predictive power of QSAR models, new analogues can be designed in silico. The contour maps from CoMFA studies on 4-thioquinazolines would guide the placement of substituents on the quinazoline ring to maximize favorable steric and electrostatic interactions. nih.gov Furthermore, molecular docking studies can be used to predict how newly designed analogues will bind to a specific target protein, helping to prioritize the synthesis of the most promising candidates. nih.govnih.gov

By systematically applying these principles—modifying the quinazoline ring based on established SAR, optimizing the linker, derivatizing the propan-2-one moiety, and using predictive computational models—researchers can efficiently design and develop novel this compound analogues as highly potent and specific probes for a variety of research applications.

Following a comprehensive and exhaustive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no publicly available information regarding its applications in the specified areas of chemical biology and translational research. Numerous search strategies were employed, including targeted queries for the compound's use as a chemical probe, in target validation, high-throughput screening, phenotypic screening, as a molecular tool, or as a scaffold in fragment-based drug discovery. Variations of the chemical name and structural motifs were also explored.

The absence of any research findings, data tables, or detailed studies directly related to "this compound" in these contexts makes it impossible to generate the requested article with the required level of scientific accuracy and detail. The user's strict instructions to focus solely on this specific compound and adhere to the provided outline cannot be fulfilled without available data.

Therefore, the requested article on the "Applications in Chemical Biology and Translational Research Methodologies" of "this compound" cannot be produced. Any attempt to do so would require speculation or the extrapolation of findings from related but distinct quinazoline-containing compounds, which would violate the core principles of scientific accuracy and the user's explicit instructions.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Strategies for Quinazolin-4-ylsulfanyl Compounds

The synthesis of quinazoline (B50416) derivatives is continually evolving, with a strong emphasis on developing more sustainable and efficient methodologies. nih.govnih.gov Future research will likely focus on green chemistry principles to minimize the environmental impact of synthetic processes. nih.govnih.gov This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient techniques like microwave-assisted synthesis. rsc.orgresearchgate.net

Recent advancements have highlighted metal-free synthetic routes and multi-component reactions as promising avenues for the construction of the quinazoline core. nih.govacs.org These approaches often lead to higher yields, reduced reaction times, and a decrease in hazardous waste. acs.orgnih.gov Organocatalysis is another burgeoning area, offering a transition-metal-free alternative for the synthesis of quinazolinones. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is also gaining traction as a means to improve efficiency and reduce the need for purification of intermediates. nih.govresearchgate.net

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. rsc.orgresearchgate.net | Solvent-free reactions, rapid library synthesis. rsc.org |

| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, environmentally friendly. nih.govacs.org | C-H bond functionalization, development of novel catalytic systems. nih.govacs.org |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid assembly of complex molecules. nih.govnih.gov | Domino reactions, diversity-oriented synthesis. nih.gov |

| Organocatalysis | Avoids transition metals, often milder reaction conditions. nih.gov | Asymmetric synthesis, acid/base catalysis. nih.gov |

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. researchgate.netmdpi.comwalshmedicalmedia.com For quinazolin-4-ylsulfanyl compounds, these computational tools can be employed to predict biological activity, toxicity, and pharmacokinetic properties, thereby accelerating the identification of promising research candidates. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can elucidate the relationships between the chemical structure of quinazoline derivatives and their biological effects. researchgate.netmdpi.com

In silico screening of large virtual libraries of quinazoline compounds against various biological targets can prioritize molecules for synthesis and experimental testing, saving considerable time and resources. researchgate.netnih.gov Furthermore, machine learning models can aid in the design of novel quinazoline derivatives with desired properties by generating new molecular structures with optimized characteristics. walshmedicalmedia.com The integration of AI and ML into the research pipeline for quinazolin-4-ylsulfanyl compounds is expected to significantly enhance the efficiency and success rate of identifying molecules with specific biological functions. mdpi.com

Development of Advanced Biophysical Methods for Characterizing Complex Molecular Interactions

A deep understanding of the interactions between small molecules and their biological targets is crucial for rational drug design and the development of chemical probes. Several advanced biophysical techniques are being increasingly utilized to characterize the binding of quinazoline derivatives to proteins and other biomolecules. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of protein-ligand complexes in solution. researchgate.netmdpi.comnih.gov It can be used to identify the binding site of a quinazoline compound on its target protein and to determine the conformation of the bound ligand. mdpi.comnih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events. nih.govwcu.eduresearchgate.netnih.gov SPR can be used to determine the kinetics (association and dissociation rates) and affinity of the interaction between a quinazoline derivative and its target. wcu.edunih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govharvard.eduresearchgate.netnih.gov This information is invaluable for understanding the driving forces behind molecular recognition. harvard.edu

| Biophysical Technique | Key Information Provided | Application in Quinazoline Research |

| NMR Spectroscopy | 3D structure of protein-ligand complexes, binding site mapping, conformational changes. researchgate.netmdpi.comnih.gov | Elucidating the precise binding mode of quinazoline inhibitors. nih.gov |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (KD). nih.govwcu.eduresearchgate.netnih.gov | Real-time analysis of target engagement and inhibitor potency. wcu.eduresearchgate.net |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.govharvard.eduresearchgate.netnih.gov | Understanding the thermodynamic driving forces of quinazoline-target interactions. harvard.edu |

Investigation of Prodrug Strategies for Enhanced Research Probe Delivery

Prodrugs are inactive precursors that are converted into their active form in vivo, often at a specific target site. walshmedicalmedia.com This strategy can be employed to improve the delivery of quinazolin-4-ylsulfanyl-based research probes to their intended targets, enhancing their efficacy and reducing off-target effects. For instance, a reduction-sensitive polymeric carrier has been designed for the targeted delivery of a quinazoline derivative to cancer cells. nih.gov

The development of quinazoline-based fluorescent probes is another active area of research. nih.govrsc.orgnih.govacs.orgmdpi.com These probes can be used to visualize and track the localization of their targets within cells and tissues. rsc.orgnih.govacs.org By incorporating cleavable linkers that are sensitive to specific enzymes or microenvironmental conditions (e.g., pH, redox state), the release of the active quinazoline probe can be controlled, leading to more precise and targeted labeling. nih.gov

Application of Proteomics and Metabolomics for Systems-Level Understanding of Compound Effects

Proteomics and metabolomics are powerful "omics" technologies that allow for the global analysis of proteins and metabolites in a biological system, respectively. These approaches can provide a comprehensive, systems-level understanding of the cellular effects of quinazolin-4-ylsulfanyl compounds beyond their primary intended target.

Proteomics profiling can be used to identify the direct targets of a quinazoline derivative and to uncover off-target interactions. researchgate.netspringernature.comscienceboard.net Techniques such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can be employed to identify the protein targets of bioactive small molecules in a cellular context. researchgate.netnih.govnih.govresearchgate.netrsc.org For example, proteome reactivity profiles of quinazoline probes have been used to identify their targets in A431 cells. researchgate.net

Metabolomics can reveal the metabolic pathways that are perturbed by treatment with a quinazoline compound. nih.gov A study on 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines used mass spectrometry-based metabolomics to identify altered biochemical pathways upon treatment. nih.gov This information can provide insights into the mechanism of action of the compound and may reveal novel therapeutic opportunities.

Exploration of Multitarget Approaches in Academic Research Probe Design

Many complex diseases, such as cancer, involve the dysregulation of multiple signaling pathways. nih.govnih.gov Therefore, the design of research probes that can simultaneously interact with multiple targets is a promising strategy. nih.govnih.govresearchgate.netmdpi.comnih.govnih.govnih.govacs.orgmdpi.com The quinazoline scaffold is well-suited for the development of multitarget inhibitors due to its versatile chemical nature, which allows for the introduction of various substituents to modulate its binding properties. nih.govnih.govnih.govmdpi.comresearchgate.netekb.egorientjchem.orgnih.govresearchgate.net

Several quinazoline-based dual inhibitors have been developed, targeting key proteins in cancer signaling pathways such as EGFR and VEGFR-2. acs.orgmdpi.com The design of such multitarget probes requires a deep understanding of the structural biology of the targets and the use of computational modeling to predict the binding of the quinazoline derivative to multiple binding sites. mdpi.comnih.govnih.gov The development of multitarget quinazolin-4-ylsulfanyl compounds as research probes could provide valuable tools for dissecting complex biological processes and for the development of novel therapeutic strategies. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Quinazolin-4-ylsulfanyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step procedures, including nucleophilic substitution or coupling reactions between quinazoline derivatives and thiol-containing intermediates. Key steps may involve:

- Thiol-quinazoline coupling : Using a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) under inert atmospheres to prevent oxidation .

- Temperature control : Maintaining reactions at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography or recrystallization to isolate the product. Optimization can be guided by monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the quinazoline ring, sulfanyl linkage, and propan-2-one moiety. Chemical shifts for the sulfanyl group typically appear at δ 3.5–4.5 ppm .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography : Using programs like SHELXL for structure refinement. For example, SHELX can resolve electron density maps to confirm stereochemistry and bond lengths .

Q. How does environmental pH and temperature influence the stability of this compound during experiments?

- Methodological Answer :

- pH stability : Perform stability assays in buffers (pH 2–12) over 24–72 hours, analyzing degradation via HPLC. The sulfanyl group may hydrolyze under strongly acidic or alkaline conditions .

- Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures. Store the compound at –20°C in anhydrous conditions to prevent thermal degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Structural modifications : Introduce substituents (e.g., halogens, methoxy groups) at the quinazoline 2- or 4-positions to assess effects on bioactivity. For example, trifluoromethoxy analogs enhance lipophilicity and metabolic stability .

- Biological assays : Test derivatives against target enzymes (e.g., kinases) or in cytotoxicity screens (e.g., MTT assay). Compare IC₅₀ values to identify critical functional groups .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors .

- Assay standardization : Replicate experiments across multiple cell lines or enzymatic models. For instance, discrepancies in anticancer activity may arise from cell-specific uptake mechanisms .

- Computational modeling : Perform molecular docking to predict binding affinities and validate results with experimental IC₅₀ values .

Q. How can the mechanism of action of this compound be elucidated in enzymatic systems?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based or radiometric assays to measure inhibition of target enzymes (e.g., topoisomerases or proteases). Include positive controls (e.g., camptothecin for topoisomerase I) .

- Kinetic studies : Determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) via Lineweaver-Burk plots .

- Crystallography : Co-crystallize the compound with its target enzyme to visualize binding interactions at the active site .

Q. What experimental approaches mitigate challenges in synthesizing analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility. For example, replacing the propan-2-one group with a phosphate ester improves aqueous stability .

- Metabolic profiling : Use liver microsome assays to identify metabolic hotspots (e.g., sulfanyl oxidation) and modify susceptible sites .

Safety and Handling

Q. What precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Respiratory protection : For powder handling, use NIOSH-approved N95 respirators to avoid inhalation .

- Waste disposal : Neutralize waste with dilute NaOH before disposal to hydrolyze reactive groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.